N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Description

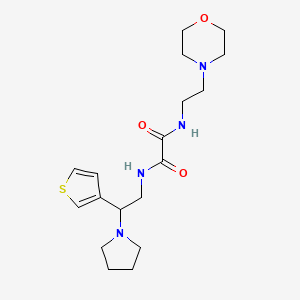

N1-(2-Morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone flanked by two distinct substituents:

- N1-substituent: A 2-morpholinoethyl group, incorporating a morpholine ring (a six-membered saturated heterocycle with one oxygen and one nitrogen atom). This group enhances solubility and may influence receptor interactions due to its polar nature.

- N2-substituent: A 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl group, combining a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) and a thiophene ring (a five-membered aromatic sulfur heterocycle).

Properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O3S/c23-17(19-4-7-21-8-10-25-11-9-21)18(24)20-13-16(15-3-12-26-14-15)22-5-1-2-6-22/h3,12,14,16H,1-2,4-11,13H2,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIONQVOVVZCHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-morpholinoethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS Number: 946247-77-4) is a synthetic compound characterized by a unique combination of functional groups, including morpholino, pyrrolidine, and thiophene moieties. This article explores the biological activities of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H28N4O3S, with a molecular weight of 380.51 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of investigation include:

1. Receptor Interactions

Studies have shown that this compound may interact with various biological receptors, potentially modulating their activity. For instance, its structural features suggest possible interactions with neuroreceptors involved in pain modulation and cognitive functions.

2. Antinociceptive Effects

Preliminary investigations into the antinociceptive properties of this compound indicate that it may reduce pain responses in animal models. This suggests a potential application in pain management therapies.

3. Antitumor Activity

Research has also explored the compound's effects on cancer cell lines, revealing promising results in inhibiting cell proliferation. This positions this compound as a candidate for further development in cancer pharmacotherapy.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on its structural characteristics:

- Modulation of Neurotransmitter Systems : The presence of the morpholino and pyrrolidine groups may allow the compound to influence neurotransmitter release or receptor activation.

- Inhibition of Enzymatic Activity : The oxalamide backbone could facilitate interactions with specific enzymes involved in cellular signaling pathways.

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antinociceptive effects in rodent models; results indicated significant pain relief compared to control groups. |

| Study 2 | Evaluated the cytotoxicity against various cancer cell lines; demonstrated IC50 values suggesting effective inhibition of cell growth. |

| Study 3 | Explored receptor binding affinity; potential interactions with serotonin and dopamine receptors were noted. |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Comparison

Physicochemical Properties

| Property | Target Compound | S336 | GMC-3 |

|---|---|---|---|

| Molecular Weight | ~463 g/mol | 415.44 g/mol | 373.78 g/mol |

| LogP (Estimated) | ~2.5 | 2.1 | 3.2 |

| Water Solubility | Moderate (morpholine) | Low (benzyl) | Low (chlorophenyl) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.